METHYL 2-({[5-BROMO-2-(3,4,5-TRIMETHOXYBENZAMIDO)PHENYL](PHENYL)METHYL}AMINO)ACETATE
Overview
Description
METHYL 2-({5-BROMO-2-(3,4,5-TRIMETHOXYBENZAMIDO)PHENYLMETHYL}AMINO)ACETATE is a complex organic compound that features a brominated aromatic ring and multiple methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({5-BROMO-2-(3,4,5-TRIMETHOXYBENZAMIDO)PHENYLMETHYL}AMINO)ACETATE typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of a suitable aromatic precursor, followed by amide formation and subsequent esterification. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-({5-BROMO-2-(3,4,5-TRIMETHOXYBENZAMIDO)PHENYLMETHYL}AMINO)ACETATE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The brominated aromatic ring can be reduced to form a dehalogenated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dehalogenated aromatic compounds .
Scientific Research Applications
METHYL 2-({5-BROMO-2-(3,4,5-TRIMETHOXYBENZAMIDO)PHENYLMETHYL}AMINO)ACETATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism by which METHYL 2-({5-BROMO-2-(3,4,5-TRIMETHOXYBENZAMIDO)PHENYLMETHYL}AMINO)ACETATE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s brominated aromatic ring and methoxy groups allow it to form specific interactions with these targets, potentially inhibiting or activating biological pathways .
Comparison with Similar Compounds
Similar Compounds
METHYL 2-AMINO-5-BROMOBENZOATE: Shares the brominated aromatic ring but lacks the methoxy groups.
METHYL 2-BROMOACETATE: Contains a brominated ester but lacks the aromatic ring and amide functionality.
Uniqueness
METHYL 2-({5-BROMO-2-(3,4,5-TRIMETHOXYBENZAMIDO)PHENYLMETHYL}AMINO)ACETATE is unique due to its combination of a brominated aromatic ring, multiple methoxy groups, and an amide linkage.
Properties
IUPAC Name |
methyl 2-[[[5-bromo-2-[(3,4,5-trimethoxybenzoyl)amino]phenyl]-phenylmethyl]amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27BrN2O6/c1-32-21-12-17(13-22(33-2)25(21)35-4)26(31)29-20-11-10-18(27)14-19(20)24(28-15-23(30)34-3)16-8-6-5-7-9-16/h5-14,24,28H,15H2,1-4H3,(H,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOZOWCADJZVQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=C(C=C2)Br)C(C3=CC=CC=C3)NCC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27BrN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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